![molecular formula C17H18ClNOS2 B2907655 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706054-56-9](/img/structure/B2907655.png)
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazepane derivatives and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a significant role in the development and progression of several B-cell malignancies. TAK-659 has been investigated for its potential use in the treatment of various B-cell-related disorders, including lymphomas and leukemias.
Wirkmechanismus
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a significant role in the development and progression of several B-cell malignancies. By inhibiting BTK, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been found to exhibit potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to induce apoptosis in B-cell malignancies and inhibit tumor growth in preclinical models of CLL, MCL, and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several advantages as a potential therapeutic agent for B-cell-related disorders. It exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. However, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has some limitations as well. It has been found to exhibit off-target effects on other kinases, which may limit its use as a single-agent therapy. Additionally, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. One potential direction is to investigate its use in combination with other therapeutic agents, such as monoclonal antibodies or other kinase inhibitors. Combination therapy may enhance the efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and reduce the risk of off-target effects. Another potential direction is to investigate the use of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in other B-cell-related disorders, such as autoimmune diseases or transplant rejection. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in clinical settings.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process that starts with the reaction of 2-chloroacetophenone with thiophene-2-carboxylic acid to form an intermediate product. The intermediate is then reacted with thiosemicarbazide to form the thiazepane ring, and the resulting compound is further treated with acetic anhydride to obtain the final product. The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been optimized to produce high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various B-cell-related disorders. Preclinical studies have demonstrated that 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been investigated for its potential use in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and other B-cell malignancies.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-14-5-2-1-4-13(14)12-17(20)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDSYZMLROHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.